4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of CI 988 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an indole ring, followed by the addition of a phenylethylamine moiety and a butanoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
CI 988 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CI 988 may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of cholecystokinin antagonists and their interactions with receptors.
Biology: CI 988 is used to investigate the role of cholecystokinin in various biological processes, including anxiety and pain modulation.
Medicine: Although clinical trials have shown limited therapeutic effects, CI 988 has been studied for its potential use in treating anxiety, pain, and opioid withdrawal symptoms.
Industry: CI 988 is used in the development of new pharmaceuticals targeting cholecystokinin receptors
Mechanism of Action
CI 988 exerts its effects by selectively antagonizing the cholecystokinin B receptor. This receptor is involved in various physiological processes, including anxiety, pain perception, and gastrointestinal function. By blocking this receptor, CI 988 can modulate these processes, leading to its anxiolytic and analgesic effects. The molecular targets and pathways involved include the inhibition of receptor activation and subsequent downstream signaling pathways .
Comparison with Similar Compounds
CI 988 is unique in its high selectivity for the cholecystokinin B receptor compared to other cholecystokinin antagonists. Similar compounds include:
Loxiglumide: A cholecystokinin A receptor antagonist.
Devazepide: Another cholecystokinin A receptor antagonist.
L-365,260: A cholecystokinin B receptor antagonist with a different chemical structure.
YM022: A potent and selective cholecystokinin B receptor antagonist.
These compounds differ in their receptor selectivity, chemical structure, and pharmacokinetic properties, making CI 988 a valuable tool for studying the specific role of cholecystokinin B receptors in various physiological processes .
Properties
IUPAC Name |
4-[[2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSSYMRZKLFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869794 |
Source
|
Record name | 4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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